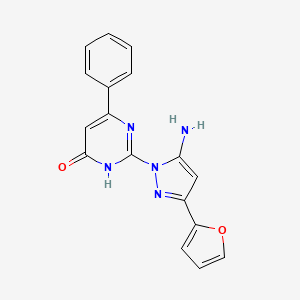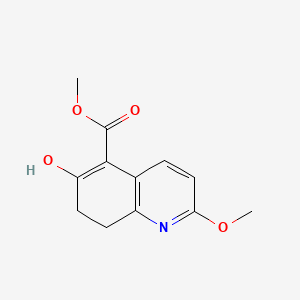
Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
説明
“Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate” is a chemical compound with the CAS Number: 120686-00-2 . It has a molecular weight of 235.24 and its IUPAC name is methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4/c1-16-10-6-3-7-8 (13-10)4-5-9 (14)11 (7)12 (15)17-2/h3,6,11H,4-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.24 g/mol . It is a white to yellow powder or crystals . The compound is stored in a sealed container in dry conditions at 2-8°C . It has a boiling point of 366.1±42.0°C at 760 mmHg .科学的研究の応用
Metabolism of 8-Aminoquinoline Antimalarial Agents
8-Aminoquinoline derivatives, closely related to the quinoline structure in the query, are significant in antimalarial treatments. Metabolic studies on these compounds reveal their potential to form methemoglobin-forming metabolites, indicating their biochemical activity and therapeutic importance in malaria treatment (Strother et al., 1981).
Antioxidant Applications
Research on the antioxidant ethoxyquin and its analogues, which share structural similarities with quinolines, demonstrates the critical role these compounds play in protecting polyunsaturated fatty acids, showcasing their potential in food preservation and health applications (de Koning, 2002).
Neurodegenerative Disorders and Cancer Research
Quinoline derivatives have been identified for their significant biological activities, including potential treatments for cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further accentuate their role as potent drug candidates across various therapeutic areas (Gupta, Luxami, & Paul, 2021).
Serotonin Receptor Research
Studies on serotonin 5-HT(6) receptor ligands, including quinoline derivatives, highlight their potential in learning and memory disorders treatment. This research underscores the diverse therapeutic targets quinoline compounds can impact, suggesting their versatility in treating central nervous system disorders (Russell & Dias, 2002).
Environmental and Epigenetic Implications
Research into environmentally induced alterations in DNA hydroxymethylation patterns points to the potential impact of quinoline derivatives on genetic functions and epigenetic modulation. This area highlights the broader implications of quinoline research beyond pharmacology, including environmental and genetic health (Efimova et al., 2020).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261, P305, P351, and P338 . These codes correspond to specific precautions to take when handling the compound .
特性
IUPAC Name |
methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,14H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTRBDFGSOAYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=C(CC2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715968 | |
| Record name | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130518-34-2 | |
| Record name | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




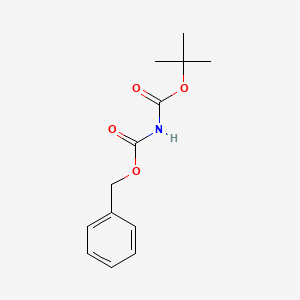
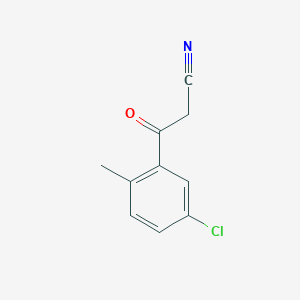


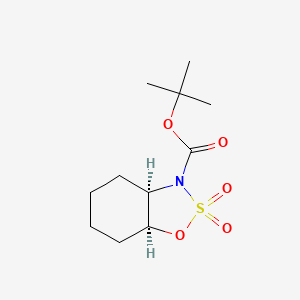
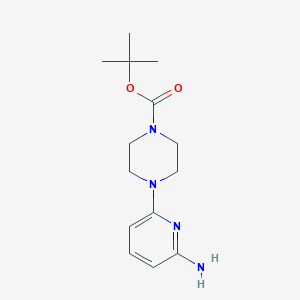

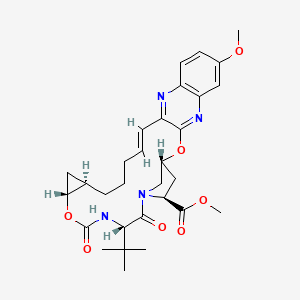
![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)
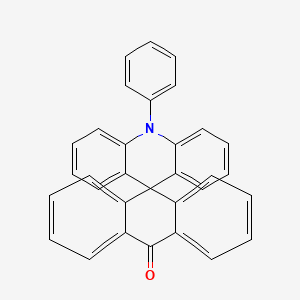
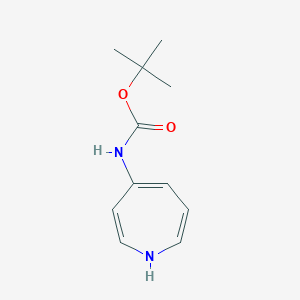
![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)
